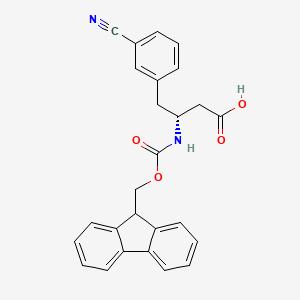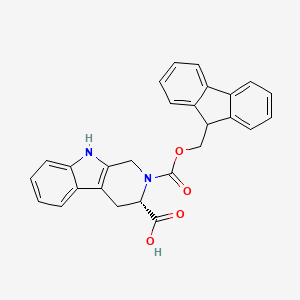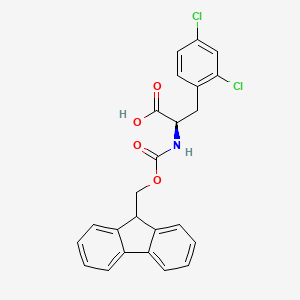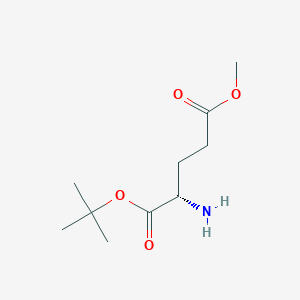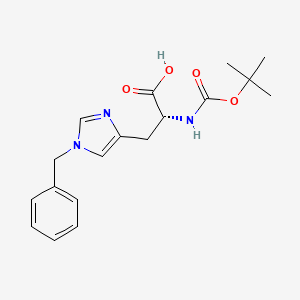
1-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1-Methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H6N2O .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde involves several strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazole-5-carbaldehyde consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
1-Methyl-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also participate in a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-5-carbaldehyde is a liquid at room temperature with a density of 1.118 g/mL at 25 °C . Its refractive index is 1.521 .Scientific Research Applications
Development of Anticancer Agents
Research has indicated the potential of pyrazole derivatives in the development of anticancer agents. The structural motif of pyrazole is present in numerous compounds exhibiting anticancer activity. Modifications on the pyrazole ring, such as the introduction of an aldehyde group, can lead to enhanced biological activity .
Gamma-Secretase Modulators
Pyrazole derivatives, including those derived from “1-methyl-1H-pyrazole-5-carbaldehyde”, have been used as reagents for the preparation of aminothiazoles as gamma-secretase modulators. These modulators are significant in Alzheimer’s disease research, as they can influence the formation of beta-amyloid plaques .
Inhibitors of TGF-β1 Signaling
The compound has been involved in synthesizing pyridine derivatives that act as inhibitors of TGF-β1 and activin A signaling. These pathways are crucial in various biological processes, and their inhibition can be therapeutic in conditions like fibrosis and cancer .
JAK2 Inhibitors for Myeloproliferative Disorders
Pyrazole carbaldehydes are used in synthesizing potential JAK2 inhibitors, which are important in the treatment of myeloproliferative disorders. These disorders are a group of hematologic cancers that benefit from targeted JAK2 inhibition .
Smoothened Antagonists for Hair Inhibition
The compound is a reactant in the synthesis of (aminomethyl)pyrazoles, which have applications as Smoothened antagonists. These antagonists can inhibit hair growth and are being explored for treatments related to hair growth disorders .
ORL1 Receptor Antagonists
“1-methyl-1H-pyrazole-5-carbaldehyde” is also used in preparing ORL1 receptor antagonists. These antagonists have potential applications in pain management and are based on N-biarylmethyl spiropiperidine structures .
Synthesis of Pharmacologically Active Compounds
The aldehyde group in the compound facilitates the synthesis of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols. These compounds have diverse therapeutic applications, including acting as central nervous system stimulants .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-methyl-1H-pyrazole-5-carbaldehyde . For instance, its stability could be affected by exposure to light or high temperatures. Its efficacy could also be influenced by the presence of other competing molecules in the environment.
Safety and Hazards
Future Directions
While specific future directions for 1-Methyl-1H-pyrazole-5-carbaldehyde are not mentioned in the search results, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Relevant Papers Several papers have been published on the synthesis and applications of 1-Methyl-1H-pyrazole-5-carbaldehyde . These papers discuss various synthesis techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-5(4-8)2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRANFZSWDUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427114 | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
27258-33-9 | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





